molecular formula C14H12OS2 B8074357 4-{[3-(Methylthio)phenyl]thio}benzaldehyde

4-{[3-(Methylthio)phenyl]thio}benzaldehyde

Cat. No.: B8074357
M. Wt: 260.4 g/mol
InChI Key: JXXWDNSASPWNBL-UHFFFAOYSA-N
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Description

4-{[3-(Methylthio)phenyl]thio}benzaldehyde is an organic compound with the molecular formula C14H12OS2. It is characterized by the presence of a benzaldehyde group substituted with a methylthio group and a phenylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Methylthio)phenyl]thio}benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)aniline and 4-chlorobenzaldehyde.

    Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 3-(methylthio)aniline and 4-chlorobenzaldehyde to form an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-{[3-(Methylthio)phenyl]thio}benzaldehyde can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzaldehyde ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{[3-(Methylthio)phenyl]thio}benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit biological activities such as antimicrobial or anticancer effects.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 4-{[3-(Methylthio)phenyl]thio}benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the sulfur atoms in the methylthio and phenylthio groups can form sulfoxides or sulfones, which may interact with biological targets or materials in unique ways. The aldehyde group can also participate in condensation reactions, forming Schiff bases or other derivatives that have distinct properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar structure but lacks the phenylthio group.

    4-(Methylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a thio group.

    4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a thio group.

Uniqueness

4-{[3-(Methylthio)phenyl]thio}benzaldehyde is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to similar compounds with only one type of substituent.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXWDNSASPWNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(methylthio)benzenethiol (19.9 g, 127.3 mmol), prepared as indicated in Rumpf, P., Bull. soc. chim. (1940), 7, pp. 632-4, in acetonitrile (60 mL) was treated with 4-fluorobenzaldehyde (13.4 mL, 127 mmol) followed by potassium carbonate (19.4 g, 140 mmol). After stirring at ambient temperature for 18 hours the suspension was diluted with water (200 mL) and extracted with ethyl acetate (3-fold 300 mL). The combined organic extracts were washed with brine (2-fold 100 mL) and dried (magnesium sulphate) and the solvent removed in vacuo to give a colourless oil. The crude oil was purified by flash column chromatography on silica gel eluting with heptane:ethyl acetate (1:0 changing to 9:1, by volume) to give the title compound as a colourless oil, 33% yield, 10.8 g.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
33%

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